![molecular formula C19H24N2 B562720 N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine CAS No. 1189466-15-6](/img/structure/B562720.png)
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine
Overview
Description
“N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine” is a compound with the molecular formula C19H24N2 . It is also known by other names such as “N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine” and "Despropionyl fentanyl-d5" . The molecular weight of this compound is 285.4 g/mol .
Molecular Structure Analysis
The InChI of the compound isInChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D
. The Canonical SMILES of the compound is C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3
. The Isomeric SMILES of the compound is [2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H]
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 5 . The Exact Mass of the compound is 285.225332504 g/mol . The Monoisotopic Mass of the compound is also 285.225332504 g/mol . The Topological Polar Surface Area of the compound is 15.3 Ų . The compound has a Heavy Atom Count of 21 .Scientific Research Applications
Analgesic Properties
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine and its analogues have been studied for their analgesic properties. For instance, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, a lead compound for long-acting analgesia, has been characterized using NMR spectroscopy and X-ray crystallography (Jimeno et al., 2003).
Anti-Inflammatory and Anti-Proliferative Activities
Research on N-acyl-N-phenyl ureas of piperidine and substituted piperidines, including 4-phenyl derivatives, has shown significant anti-inflammatory and anti-proliferative activities. These compounds have been evaluated for their potential in treating conditions like inflammation and cancer (Ranise et al., 2001).
Bioactivity in Leukemia Treatment
The synthesis and bioactivity of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride have been explored. Preliminary tests indicated that this compound has effective cellular growth inhibition against K562 cells, suggesting potential anti-leukemia properties (Wang et al., 2009).
Anti-HIV Activity
In the context of HIV treatment, a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity has been developed. This compound showed high CCR5 binding affinity and effectively inhibited the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting the therapeutic potential of piperidine derivatives in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDXDQUYIWEKB-OUHXUHDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662168 | |
Record name | Despropionyl fentanyl-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine | |
CAS RN |
1189466-15-6 | |
Record name | Despropionyl fentanyl-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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